Cas no 135192-53-9 (Pentafluorophenyl chlorothionoformate)
Pentafluorophenyl chlorothionoformate Chemical and Physical Properties
Names and Identifiers
-
- pentafluorophenyl chlorothionoformate
- H-VAL-GLY-OH
- O-(2,3,4,5,6-pentafluorophenyl) chloromethanethioate
- Chlorothioformic Acid O-Pentafluorophenyl Ester
- O-pentafluorophenyl chlorothioformate
- O-pentafluorophenyl chlorothionoformate
- O-perfluorophenyl carbonochloridethioate
- O-Perfluorophenyl Chlorothioformate
- P1267
- pentafluorophenoxythiocarbonyl chloride
- Pentafluorophenyl Thionochloroformate
- pentafluorophenyloxythiocarbonyl chloride
- pentafluorophenylchlorothionoformate
- Pentafluorophenyl chlorothionoformate, 96%
- PENTAFLUOROPHENYL CHLOROMETHANETHIOATE
- C7ClF5OS
- BS-44106
- 135192-53-9
- MFCD00075405
- SCHEMBL1589344
- DTXSID90410518
- DKFQHZNKNWNZCO-UHFFFAOYSA-N
- DB-244722
- Perfluorophenyl chlorothioformate
- Pentafluorophenyl chlorothioformate
- SY052489
- C6F5OCSCl
- A12022
- 2,3,4,5,6-PENTAFLUOROPHENYL CHLOROMETHANETHIOATE
- J-006664
- Pentafluorophenyl chlorothionoformate
-
- MDL: MFCD00075405
- Inchi: 1S/C7ClF5OS/c8-7(15)14-6-4(12)2(10)1(9)3(11)5(6)13
- InChI Key: DKFQHZNKNWNZCO-UHFFFAOYSA-N
- SMILES: ClC(OC1C(=C(C(=C(C=1F)F)F)F)F)=S
Computed Properties
- Exact Mass: 261.92800
- Monoisotopic Mass: 261.9278543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.3
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
Experimental Properties
- Color/Form: solid
- Density: 1.635 g/mL at 25 °C(lit.)
- Boiling Point: 98-102 °C/50 mmHg(lit.)
- Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- Refractive Index: n20/D 1.481(lit.)
- PSA: 41.32000
- LogP: 3.28460
- Solubility: Not determined
- Vapor Pressure: 1.0±0.3 mmHg at 25°C
Pentafluorophenyl chlorothionoformate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H227,H290,H314
- Warning Statement: P210,P234,P260,P264,P280,P301+P330+P331,P303+P361+P353,P304+P340,P305+P351+P338,P310,P363,P390,P403+P235,P405,P501
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26; S27; S36/37/39; S45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Risk Phrases:R34
- Storage Condition:4° CStore…,-4℃Store…Better
Pentafluorophenyl chlorothionoformate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Pentafluorophenyl chlorothionoformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P140400-5g |
Pentafluorophenyl chlorothionoformate |
135192-53-9 | >95.0%(GC) | 5g |
¥1235.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P140400-1g |
Pentafluorophenyl chlorothionoformate |
135192-53-9 | >95.0%(GC) | 1g |
¥330.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023853-1g |
Pentafluorophenyl chlorothionoformate |
135192-53-9 | 95% | 1g |
¥397 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023853-5g |
Pentafluorophenyl chlorothionoformate |
135192-53-9 | 95% | 5g |
¥1483 | 2024-05-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P30730-1g |
O-(2,3,4,5,6-pentafluorophenyl) chloromethanethioate |
135192-53-9 | 95% | 1g |
¥458.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P30730-5g |
O-(2,3,4,5,6-pentafluorophenyl) chloromethanethioate |
135192-53-9 | 95% | 5g |
¥1948.0 | 2022-04-27 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 347973-1G |
Pentafluorophenyl chlorothionoformate |
135192-53-9 | 96% | 1G |
392.11 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 347973-5G |
Pentafluorophenyl chlorothionoformate |
135192-53-9 | 96% | 5G |
¥1638.26 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P864446-1g |
Pentafluorophenyl Chlorothionoformate |
135192-53-9 | >95.0%(GC) | 1g |
¥273.60 | 2022-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1267-5G |
Pentafluorophenyl Chlorothionoformate |
135192-53-9 | >95.0%(GC) | 5g |
¥1155.00 | 2024-04-17 |
Pentafluorophenyl chlorothionoformate Suppliers
Pentafluorophenyl chlorothionoformate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Pentafluorophenyl chlorothionoformate
Research Briefing on Pentafluorophenyl Chlorothionoformate (CAS: 135192-53-9) in Chemical Biology and Pharmaceutical Applications
Pentafluorophenyl chlorothionoformate (CAS: 135192-53-9) is a highly reactive organofluorine compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique properties as a versatile thionating and activating reagent. Recent studies have explored its applications in peptide synthesis, bioconjugation, and the development of novel therapeutic agents. This briefing synthesizes the latest findings on this compound, highlighting its mechanistic roles, synthetic utility, and potential in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the thionation of amides to form thioamides, a critical step in stabilizing peptide backbones against enzymatic degradation. The researchers utilized Pentafluorophenyl chlorothionoformate under mild conditions (0°C to room temperature) with yields exceeding 85% for model dipeptides, showcasing its superiority over traditional thionating agents like Lawesson's reagent in terms of selectivity and byproduct formation.
In the field of bioconjugation, a Nature Communications paper (2024) reported its application in site-specific protein modification. The pentafluorophenyl moiety's electron-withdrawing properties facilitate rapid acylation of lysine residues, while the chlorothionoformate group enables subsequent thiol-exchange reactions. This dual functionality was leveraged to create stable antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios (DARs) of 4.0 ± 0.2, as characterized by LC-MS and HPLC analysis.
Notably, the compound's role in PROTAC (Proteolysis Targeting Chimera) development has emerged as a breakthrough application. Research from Cell Chemical Biology (2023) detailed its use in tethering E3 ligase ligands to target protein binders through a thiocarbonate linkage. The resulting PROTACs showed improved cellular permeability (2.5-fold increase in Caco-2 permeability assays) compared to oxygen-linked analogs, attributed to the sulfur atom's lipophilicity.
Safety and handling considerations remain crucial in working with this reagent. Recent toxicological assessments (Chemical Research in Toxicology, 2024) indicate that while it exhibits moderate acute toxicity (LD50 = 120 mg/kg in rats), proper engineering controls (use of fume hoods) and personal protective equipment (chemical-resistant gloves) can mitigate exposure risks. The compound's stability in anhydrous acetonitrile (-20°C for 6 months) has been confirmed through accelerated stability studies using NMR monitoring.
Future research directions identified in these studies include: 1) expanding its utility in mRNA vaccine component synthesis, 2) developing immobilized derivatives for flow chemistry applications, and 3) exploring its photochemical properties for light-activated prodrug strategies. The compound's commercial availability (≥98% purity from major suppliers like Sigma-Aldrich and TCI) and well-established synthetic protocols (3-step synthesis from pentafluorophenol with 72% overall yield) position it as an accessible tool for medicinal chemistry innovation.
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